molecular formula C23H31N3O3 B7495265 N-[4-(diethylamino)phenyl]-3-methyl-2-[(2-phenoxyacetyl)amino]butanamide

N-[4-(diethylamino)phenyl]-3-methyl-2-[(2-phenoxyacetyl)amino]butanamide

Cat. No. B7495265
M. Wt: 397.5 g/mol
InChI Key: UACGUAXTTCNDIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(diethylamino)phenyl]-3-methyl-2-[(2-phenoxyacetyl)amino]butanamide, also known as DPBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DPBA is a small molecule inhibitor that has been shown to selectively inhibit the activity of a specific protein, making it a valuable tool for studying the role of this protein in various biological processes.

Mechanism of Action

N-[4-(diethylamino)phenyl]-3-methyl-2-[(2-phenoxyacetyl)amino]butanamide works by selectively inhibiting the activity of a specific protein, called the p300/CBP-associated factor (PCAF). PCAF is a histone acetyltransferase that plays a critical role in regulating gene expression and various biological processes, including cell growth and differentiation. By inhibiting PCAF, N-[4-(diethylamino)phenyl]-3-methyl-2-[(2-phenoxyacetyl)amino]butanamide can modulate gene expression and cellular processes, making it a valuable tool for studying the role of PCAF in various biological systems.
Biochemical and Physiological Effects
N-[4-(diethylamino)phenyl]-3-methyl-2-[(2-phenoxyacetyl)amino]butanamide has been shown to have several biochemical and physiological effects, including the modulation of gene expression, the inhibition of cell growth and proliferation, and the reduction of pro-inflammatory cytokine production. In addition, N-[4-(diethylamino)phenyl]-3-methyl-2-[(2-phenoxyacetyl)amino]butanamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[4-(diethylamino)phenyl]-3-methyl-2-[(2-phenoxyacetyl)amino]butanamide in lab experiments is its selectivity for PCAF, which allows researchers to specifically target this protein and study its role in various biological processes. Another advantage is its small size, which makes it easier to administer and study in vivo. However, one limitation of using N-[4-(diethylamino)phenyl]-3-methyl-2-[(2-phenoxyacetyl)amino]butanamide is its potential off-target effects, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-[4-(diethylamino)phenyl]-3-methyl-2-[(2-phenoxyacetyl)amino]butanamide, including the development of more selective inhibitors of PCAF, the study of its effects on other biological systems, and the optimization of its pharmacokinetic properties for use in clinical applications. In addition, N-[4-(diethylamino)phenyl]-3-methyl-2-[(2-phenoxyacetyl)amino]butanamide could be used in combination with other drugs to enhance their efficacy or to target multiple signaling pathways simultaneously. Overall, N-[4-(diethylamino)phenyl]-3-methyl-2-[(2-phenoxyacetyl)amino]butanamide has the potential to be a valuable tool for studying the role of PCAF in various biological processes and for developing new therapies for cancer, inflammation, and neurological disorders.

Synthesis Methods

The synthesis of N-[4-(diethylamino)phenyl]-3-methyl-2-[(2-phenoxyacetyl)amino]butanamide involves several steps, including the reaction of 4-(diethylamino)aniline with 3-methyl-2-bromoacetic acid, followed by the reaction of the resulting intermediate with 2-phenoxyacetic acid. The final product is obtained after purification by column chromatography.

Scientific Research Applications

N-[4-(diethylamino)phenyl]-3-methyl-2-[(2-phenoxyacetyl)amino]butanamide has been used in various scientific research applications, including the study of cancer, inflammation, and neurological disorders. In cancer research, N-[4-(diethylamino)phenyl]-3-methyl-2-[(2-phenoxyacetyl)amino]butanamide has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. In inflammation research, N-[4-(diethylamino)phenyl]-3-methyl-2-[(2-phenoxyacetyl)amino]butanamide has been shown to reduce the production of pro-inflammatory cytokines, which are associated with various inflammatory diseases. In neurological research, N-[4-(diethylamino)phenyl]-3-methyl-2-[(2-phenoxyacetyl)amino]butanamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

properties

IUPAC Name

N-[4-(diethylamino)phenyl]-3-methyl-2-[(2-phenoxyacetyl)amino]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O3/c1-5-26(6-2)19-14-12-18(13-15-19)24-23(28)22(17(3)4)25-21(27)16-29-20-10-8-7-9-11-20/h7-15,17,22H,5-6,16H2,1-4H3,(H,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UACGUAXTTCNDIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)C(C(C)C)NC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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